REACTION_CXSMILES
|
FC(F)(F)C([NH:5][CH2:6][CH2:7][C:8]1[CH:9]=[CH:10][C:11]([O:18][CH3:19])=[C:12]([S:14]([NH2:17])(=[O:16])=[O:15])[CH:13]=1)=O.[OH-].[Na+].[ClH:24]>CO>[ClH:24].[NH2:5][CH2:6][CH2:7][C:8]1[CH:9]=[CH:10][C:11]([O:18][CH3:19])=[C:12]([S:14]([NH2:17])(=[O:16])=[O:15])[CH:13]=1 |f:1.2,5.6|
|
Name
|
5-[2-(trifluoroacetylamino)ethyl]-2-methoxybenzenesulfonamide
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)NCCC=1C=CC(=C(C1)S(=O)(=O)N)OC)(F)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
recrystallized from water
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.NCCC=1C=CC(=C(C1)S(=O)(=O)N)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.22 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |